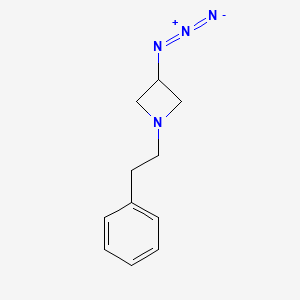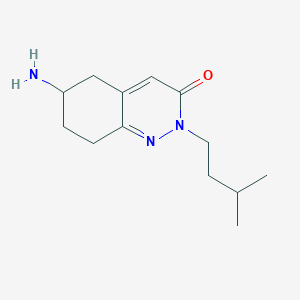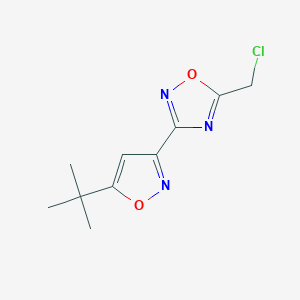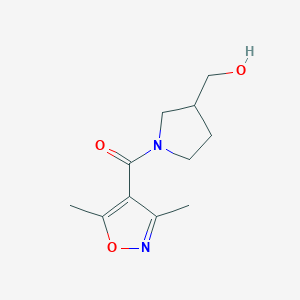
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
“(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound with the CAS Number: 1250715-91-3 . It has a molecular weight of 167.21 . It is typically found in powder form .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” is a part of, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . For instance, the synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .
Molecular Structure Analysis
The molecular structure of “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” can be represented by the InChI Code: 1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2 . The compound’s structure is further confirmed by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS .
Chemical Reactions Analysis
The chemical reactions involving “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds have been studied for their in vitro cytotoxic activity against various cancer cell lines . These studies have shown that certain compounds display significant cytotoxicity, indicating their potential use in cancer treatment .
Physical And Chemical Properties Analysis
“(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” is a powder that is stored at a temperature of 4°C . Its molecular weight is 167.21 . The compound’s physical and chemical properties are further confirmed by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, HRMS .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase-II Inhibitors
1H-1,2,3-Triazole analogs, such as “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol”, have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . These compounds have shown moderate inhibition potential against the carbonic anhydrase-II enzyme . This suggests that they could be used in the development of drugs targeting this enzyme.
Pharmaceuticals and Agrochemicals
1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been designed, synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines . This suggests that “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” could potentially be used in cancer research.
Tubulin Polymerization Inhibition
These derivatives have also been evaluated for their tubulin polymerization inhibition study . Detailed biological studies suggested that these compounds induced apoptosis in cancer cells . This indicates that they could be used in the development of anti-cancer drugs.
Industrial Applications
Compounds containing the triazole moiety are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Antiproliferative Effect
1,2,3-Triazoles have been shown to have a noteworthy antiproliferative effect against human acute myeloid leukemia (AML) cells . This suggests that “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” could potentially be used in leukemia research.
Wirkmechanismus
Target of Action
Similar triazole compounds have been reported to interact with various proteins and enzymes .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
Safety and Hazards
The safety information available for “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The future directions for the study of “(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol” and similar compounds could involve further exploration of their cytotoxic activity against various cancer cell lines . Additionally, more detailed studies on their mechanism of action, particularly their interaction with various enzymes, could provide valuable insights for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
(1-cyclopentyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQGJNXJICZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)
![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)

![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)


![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)


![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)